Cas no 99471-66-6 ((E)-3-Ethoxyacryloyl chloride)

(E)-3-Ethoxyacryloyl chloride structure
(E)-3-Ethoxyacryloyl chloride structure
商品名:(E)-3-Ethoxyacryloyl chloride
CAS番号:99471-66-6
MF:C5H7O2Cl
メガワット:134.56088
CID:62070
PubChem ID:5325500

(E)-3-Ethoxyacryloyl chloride 化学的及び物理的性質

名前と識別子

    • (E)-3-Ethoxyacryloyl chloride
    • DASATINIB INTERMEDIATE III
    • trans-?3-?Ethoxypropenoyl chloride
    • trans-3-ethoxypropenoyl chloride
    • beta-ethoxyacrylic acid chloride
    • 3-Ethoxy-acryloyl chloride, >=85% (H-NMR)
    • (E)-3-ethoxy-acrylic acid chloride
    • 3-Ethoxy-acryloyl chloride
    • 6191-99-7
    • AMY22514
    • 3-Ethoxyacryloyl chloride
    • Acryloyl chloride, 3-ethoxy-
    • MFCD09029675
    • (2E)-3-ethoxyprop-2-enoyl chloride
    • 3-ethoxyprop-2-enoyl chloride
    • SCHEMBL94661
    • EN300-107948
    • EK7NKC6WE4
    • NS00044714
    • (E)-3-ethoxy-acryloyl chloride
    • GS-6347
    • 99471-66-6
    • EINECS 228-239-8
    • InChI=1/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3
    • (E)-3-ethoxyprop-2-enoyl chloride
    • beta-ethoxyacrylic chloride
    • 2-Propenoyl chloride, 3-ethoxy-
    • (e)-3-ethoxy-2-propenoyl chloride
    • (2e)-3-(ethyloxy)-2-propenoyl chloride
    • 2-Propenoyl chloride, 3-ethoxy-, (2E)-
    • (2E)-3-ethoxy-2-propenoyl chloride
    • AKOS015838849
    • CS-0022373
    • SFMFACMIOWQIPR-ONEGZZNKSA-N
    • trans-3-ethoxyacryloyl chloride
    • MDL: MFCD09029675
    • インチ: InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
    • InChIKey: SFMFACMIOWQIPR-ONEGZZNKSA-N
    • ほほえんだ: CCO/C=C/C(=O)Cl

計算された属性

  • せいみつぶんしりょう: 134.0134572g/mol
  • どういたいしつりょう: 134.0134572g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 98.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 171.8±23.0 °C at 760 mmHg
  • フラッシュポイント: 62.1±23.1 °C
  • じょうきあつ: 1.4±0.3 mmHg at 25°C

(E)-3-Ethoxyacryloyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AV45951-5g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
5g
$286.00 2024-07-18
A2B Chem LLC
AV45951-1g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
1g
$229.00 2024-07-18
1PlusChem
1P01A0FZ-1g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
1g
$89.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E54200-5g
Trans-3-ethoxypropenoyl chloride
99471-66-6 98%
5g
¥1078.0 2023-09-07
A2B Chem LLC
AV45951-10g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
10g
$359.00 2024-07-18
1PlusChem
1P01A0FZ-5g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
5g
$148.00 2024-04-19
1PlusChem
1P01A0FZ-10g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
10g
$222.00 2023-12-15
1PlusChem
1P01A0FZ-500mg
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
500mg
$83.00 2024-04-19
A2B Chem LLC
AV45951-2.5g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
2.5g
$251.00 2024-07-18
1PlusChem
1P01A0FZ-2.5g
3-ethoxyprop-2-enoyl chloride
99471-66-6 95%
2.5g
$112.00 2024-04-19

(E)-3-Ethoxyacryloyl chloride 関連文献

(E)-3-Ethoxyacryloyl chlorideに関する追加情報

(E)-3-Ethoxyacryloyl chloride (CAS No. 99471-66-6): A Versatile Building Block in Modern Chemical Synthesis and Pharmaceutical Research

(E)-3-Ethoxyacryloyl chloride, with the chemical identifier CAS No. 99471-66-6, is a highly reactive and versatile intermediate that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This compound, characterized by its acryloyl chloride functionality, serves as a crucial building block for constructing complex molecular architectures, enabling the synthesis of a wide array of bioactive molecules. Its unique reactivity stems from the presence of both an ethoxy group and a reactive acryloyl chloride moiety, which allows for diverse chemical transformations, making it an indispensable tool in synthetic chemistry.

The structure of (E)-3-Ethoxyacryloyl chloride features a conjugated system with a double bond between the carbon atoms at positions 3 and 4, along with an electron-withdrawing acryloyl chloride group at position 2. This configuration imparts exceptional reactivity, particularly in nucleophilic addition reactions, where the acryloyl chloride can readily undergo addition to various nucleophiles such as amines, alcohols, and thiols. The ethoxy group at position 3 provides additional functionalization possibilities, allowing for further derivatization and customization of the molecule. These features make it an ideal candidate for constructing complex scaffolds in drug discovery and material science applications.

In recent years, (E)-3-Ethoxyacryloyl chloride has been extensively explored in pharmaceutical research for its potential in generating novel therapeutic agents. One of the most promising applications is in the synthesis of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The acryloyl chloride moiety can be selectively reacted with peptide or protein substrates to introduce reactive groups that facilitate further functionalization. This approach has been utilized to develop potent inhibitors that target specific proteases involved in disease pathways. For instance, studies have demonstrated its utility in creating cysteine protease inhibitors by reacting it with thiol-containing residues on target proteins, leading to the formation of stable covalent bonds that inhibit enzyme activity.

Moreover, (E)-3-Ethoxyacryloyl chloride has found applications in the development of antimicrobial agents. The ability to introduce reactive groups into bacterial cell wall components or viral proteins has been leveraged to design compounds that disrupt microbial viability. Researchers have utilized this compound to synthesize conjugates with known antimicrobial properties, enhancing their efficacy by incorporating additional functional groups that improve bioavailability or target specificity. These efforts have led to the discovery of novel compounds with promising activity against resistant bacterial strains.

The compound's versatility extends to the field of polymer chemistry, where it serves as a monomer or crosslinking agent in the synthesis of advanced materials. Its ability to undergo polymerization reactions allows for the creation of hydrogels, which have numerous applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds. The ethoxy group provides hydrophilic properties, enhancing water absorption and swelling characteristics of the resulting polymers. This feature makes them suitable for applications where controlled release or sustained interaction with biological environments is required.

Recent advancements in green chemistry have also highlighted the importance of (E)-3-Ethoxyacryloyl chloride as a sustainable building block. Researchers have explored catalytic methods to minimize waste and improve reaction efficiency during its synthesis and application. For example, transition metal-catalyzed reactions have been employed to enhance selectivity and yield while reducing energy consumption. These innovations align with global efforts to develop environmentally friendly synthetic protocols without compromising on performance.

In conclusion, (E)-3-Ethoxyacryloyl chloride (CAS No. 99471-66-6) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it an invaluable tool for pharmaceutical researchers seeking to develop novel bioactive molecules. Whether used in protease inhibition studies or polymer chemistry projects, this compound continues to drive innovation and discovery in modern science. As research progresses, its role is expected to expand further, solidifying its position as a cornerstone intermediate in synthetic chemistry.

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